REACTION_CXSMILES
|
B.[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][N+:14]([O-])=O)[CH:7]=[CH:8][C:9]=1[O:10][CH3:11]>O1CCCC1>[CH2:13]([NH2:14])[CH2:12][C:6]1[CH:7]=[CH:8][C:9]([O:10][CH3:11])=[C:4]([O:3][CH3:2])[CH:5]=1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
33.47 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C=C[N+](=O)[O-]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
In a 3 L flask, containing an argon atmosphere
|
Type
|
CUSTOM
|
Details
|
fitted with a dropping funnel and condenser
|
Type
|
CUSTOM
|
Details
|
a rate (~3 hours)
|
Type
|
CUSTOM
|
Details
|
did not exceed 35° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The excess borane was quenched by careful addition of methanol (97 mL)
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The residue was diluted with methanol (670 mL) and 2.0N HCl (670 mL)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The methanol was removed on a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with diethyl ether (2×800 mL)
|
Type
|
CUSTOM
|
Details
|
to remove the neutral impurities
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×800 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were separately dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.14 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CC1=CC(OC)=C(OC)C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.65 g | |
YIELD: PERCENTYIELD | 85.5% | |
YIELD: CALCULATEDPERCENTYIELD | 109.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |